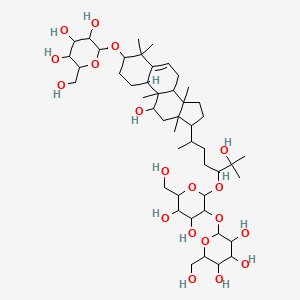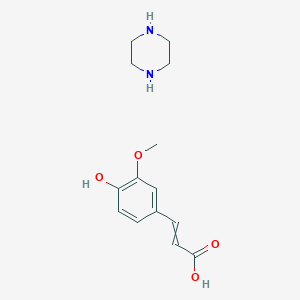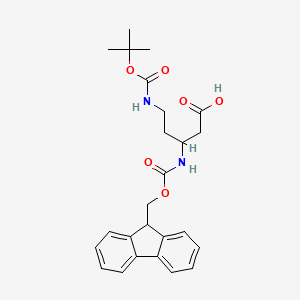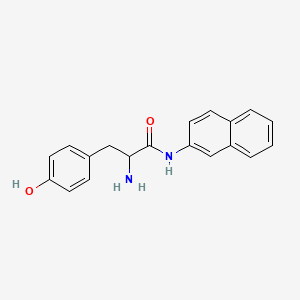
2-amino-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-tyr-betana, also known as L-tyrosyl-beta-naphthylamide, is a synthetic compound with the molecular formula C19H18N2O2 and a molecular weight of 306.36 g/mol . This compound is derived from tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-tyr-betana typically involves the coupling of tyrosine with beta-naphthylamine. This can be achieved through solid-phase peptide synthesis (SPPS), which involves the following steps:
Activation of Tyrosine: Tyrosine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated tyrosine is then coupled with beta-naphthylamine in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Cleavage and Purification: The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of H-tyr-betana follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
H-tyr-betana undergoes various chemical reactions, including:
Oxidation: The phenol group in tyrosine can be oxidized to form quinones.
Reduction: The nitro group in beta-naphthylamine can be reduced to an amine.
Substitution: The aromatic ring in beta-naphthylamine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated and nitrated aromatic compounds.
科学的研究の応用
H-tyr-betana has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of novel materials and biochemical assays .
作用機序
The mechanism of action of H-tyr-betana involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to changes in the conformation and function of the target proteins, ultimately affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
L-tyrosine: A naturally occurring amino acid involved in protein synthesis and neurotransmitter production.
Beta-naphthylamine: An aromatic amine used in the synthesis of dyes and other organic compounds.
L-tyrosyl-glycine: A dipeptide with similar structural features but different biological activities
Uniqueness
H-tyr-betana is unique due to its specific combination of tyrosine and beta-naphthylamine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in various research applications, particularly in studies of enzyme-substrate interactions and peptide synthesis .
特性
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-18(11-13-5-9-17(22)10-6-13)19(23)21-16-8-7-14-3-1-2-4-15(14)12-16/h1-10,12,18,22H,11,20H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBYYTSHGRKCJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

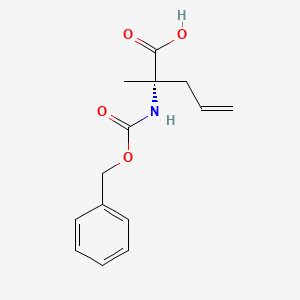

![1-[2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13400923.png)

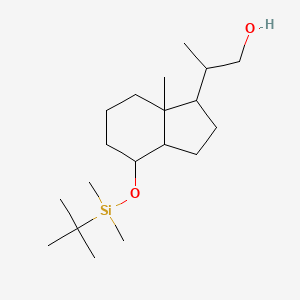
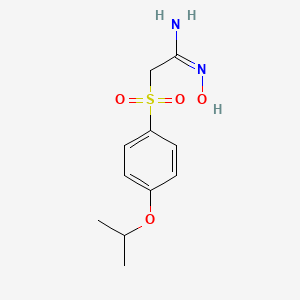
![4-[cyclopenta-1,3-dien-1-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;ethyl 2-[3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-5-methyl-3H-pyrrole-4-carboxylate;4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B13400947.png)
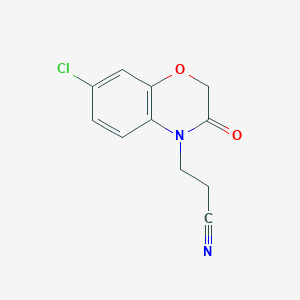
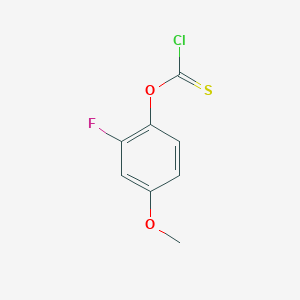
![Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B13400966.png)
